9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2h)-one
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Overview
Description
9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2H)-one: is a complex organic compound with a molecular formula of C16H15BrN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization steps. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzo[h]isoquinolinones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
- 6-Bromo-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 9-Bromo-6-(2-aminoethyl)benzo[h]isoquinolin-1(2H)-one
- 6-Bromo-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
Comparison: Compared to these similar compounds, 9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2H)-one exhibits unique properties due to the presence of the methylaminoethyl group. This functional group enhances its reactivity and potential for further derivatization, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
919292-61-8 |
---|---|
Molecular Formula |
C16H15BrN2O |
Molecular Weight |
331.21 g/mol |
IUPAC Name |
9-bromo-6-[2-(methylamino)ethyl]-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C16H15BrN2O/c1-18-6-4-10-8-11-5-7-19-16(20)15(11)14-9-12(17)2-3-13(10)14/h2-3,5,7-9,18H,4,6H2,1H3,(H,19,20) |
InChI Key |
SMMDMUMQIRYROP-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=C2C=CC(=CC2=C3C(=C1)C=CNC3=O)Br |
Origin of Product |
United States |
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